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molecular formula C6H4N4 B8803918 1-amino-1H-pyrrole-2,4-dicarbonitrile

1-amino-1H-pyrrole-2,4-dicarbonitrile

Cat. No. B8803918
M. Wt: 132.12 g/mol
InChI Key: HCTDXVSHBDGJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133995B2

Procedure details

To a solution of DMF (100 mL) was added 1H-pyrrole-2,4-dicarbonitrile (1.00 g, 8.54 mmol) followed by NaH, 60% dispersion in mineral oil (0.51 g, 12.8 mmol). The solution was stirred at rt for 15 min and then (aminooxy)(diphenyl)phosphine oxide (2.99 g, 12.8 mmol) was added, and the solution was heated to 80° C. for 2 h. Upon cooling to rt the solution was filtered washing with CH2Cl2. The solution was partially concentrated and a white precipitate formed which was filtered. The mother liquor was then evaporated under vacuum and subsequently purified by MPLC (Isco) 100% CH2Cl2 ramping to 9:1 v/v CH2Cl2-EtOAc. The resulting purified fractions were combined and concentrated in vacuo yielding 0.92 g of a white solid (6.98 mmol, yield 82%). 1H-NMR (DMSO-d6) 7.92 (d, J=1.8 Hz, 1H), 7.39 (d, J=1.9 Hz, 1H), 6.66 (s, 2H); MS [M+H]+=133.0; LCMS RT=0.96 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
2.99 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]#[N:7])[CH:3]=[C:2]1[C:8]#[N:9].[H-].[Na+].[NH2:12]OP(=O)(C1C=CC=CC=1)C1C=CC=CC=1>CN(C=O)C>[NH2:12][N:1]1[CH:5]=[C:4]([C:6]#[N:7])[CH:3]=[C:2]1[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
oil
Quantity
0.51 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.99 g
Type
reactant
Smiles
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
N1C(=CC(=C1)C#N)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 80° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt the solution
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washing with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The solution was partially concentrated
CUSTOM
Type
CUSTOM
Details
a white precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The mother liquor was then evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
subsequently purified by MPLC (Isco) 100% CH2Cl2 ramping to 9:1 v/v CH2Cl2-EtOAc
CUSTOM
Type
CUSTOM
Details
The resulting purified fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NN1C(=CC(=C1)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.98 mmol
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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